molecular formula C16H8Cl2F26Sn B14347920 Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- CAS No. 96325-96-1

Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-

Cat. No.: B14347920
CAS No.: 96325-96-1
M. Wt: 883.8 g/mol
InChI Key: PUICNSAYHZHQQC-UHFFFAOYSA-L
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Description

Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- is a specialized organotin compound characterized by the presence of fluorinated alkyl chains. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- typically involves the reaction of stannane with fluorinated alkyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain a high-purity product.

Types of Reactions:

    Oxidation: Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- can undergo oxidation reactions, leading to the formation of tin oxides.

    Reduction: This compound can be reduced to form lower oxidation state tin compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium alkoxides and amines are employed under mild conditions.

Major Products Formed:

    Oxidation: Tin oxides and fluorinated organic by-products.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Substituted organotin compounds with varied functional groups.

Scientific Research Applications

Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- finds applications in several fields:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its unique fluorinated structure.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the production of specialty coatings and materials with water-repellent and anti-corrosive properties.

Mechanism of Action

The mechanism of action of Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- involves its interaction with molecular targets through its fluorinated alkyl chains. These interactions can disrupt biological membranes, leading to antimicrobial effects. In catalysis, the compound acts as a Lewis acid, facilitating various organic transformations.

Comparison with Similar Compounds

  • Stannane, tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate

Comparison: While these compounds share the fluorinated alkyl chains, Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- is unique due to its organotin core, which imparts distinct chemical reactivity and applications. The presence of tin allows for specific catalytic and antimicrobial properties not observed in purely organic fluorinated compounds.

Properties

CAS No.

96325-96-1

Molecular Formula

C16H8Cl2F26Sn

Molecular Weight

883.8 g/mol

IUPAC Name

dichloro-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane

InChI

InChI=1S/2C8H4F13.2ClH.Sn/c2*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;;;/h2*1-2H2;2*1H;/q;;;;+2/p-2

InChI Key

PUICNSAYHZHQQC-UHFFFAOYSA-L

Canonical SMILES

C(C[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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